Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 147503-88-6
VCID: VC0133198
InChI: InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-9(6)5-13-8/h3-5,12H,2H2,1H3
SMILES: CCOC(=O)C1=NC=C2C(=C1)C(=CN2)I
Molecular Formula: C10H9IN2O2
Molecular Weight: 316.098

Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate

CAS No.: 147503-88-6

Cat. No.: VC0133198

Molecular Formula: C10H9IN2O2

Molecular Weight: 316.098

* For research use only. Not for human or veterinary use.

Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate - 147503-88-6

Specification

CAS No. 147503-88-6
Molecular Formula C10H9IN2O2
Molecular Weight 316.098
IUPAC Name ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-9(6)5-13-8/h3-5,12H,2H2,1H3
Standard InChI Key VXSNXVLHVWJQNF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC=C2C(=C1)C(=CN2)I

Introduction

Structural Characterization and Molecular Properties

Molecular Identity and Basic Properties

Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate belongs to the azaindole family of heterocycles, specifically the 6-azaindole subclass, where a nitrogen atom replaces one of the carbon atoms in the benzene ring of an indole structure. This substitution significantly alters the electronic distribution and chemical reactivity compared to traditional indole systems. The compound is characterized by the following fundamental properties:

PropertyValueSource
CAS Number147503-88-6
Molecular FormulaC₁₀H₉IN₂O₂
Molecular Weight316.09 g/mol
IUPAC Nameethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
InChIInChI=1S/C10H9IN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-9(6)5-13-8/h3-5,12H,2H2,1H3
Canonical SMILESCCOC(=O)C1=NC=C2C(=C1)C(=CN2)I
Physical StateSolid

The structural arrangement of this compound includes a pyrrole ring fused with a pyridine ring, creating a bicyclic system. The iodine atom at position 3 of the pyrrole ring serves as an excellent leaving group for various cross-coupling reactions, making this compound particularly valuable in synthetic chemistry. The ethyl ester group at position 5 of the pyridine ring provides additional functionality that can be transformed into other useful groups such as carboxylic acids, amides, or alcohols through standard organic reactions.

Physicochemical Properties

Understanding the physicochemical properties of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is essential for its handling, purification, and application in various synthetic procedures. Many of these properties have been computationally predicted due to the specialized research nature of this compound:

PropertyValueSource
Boiling Point459.8±40.0 °C (Predicted)
Density1.842±0.06 g/cm³ (Predicted)
pKa12.25±0.40 (Predicted)

The relatively high boiling point indicates low volatility, which is consistent with the compound's molecular weight and the presence of an iodine atom. The predicted pKa value suggests that the NH group of the pyrrole ring is moderately acidic, which is typical for azaindole structures. These physicochemical properties influence the compound's solubility, stability, and reactivity in various chemical transformations.

Structural Features Affecting Reactivity

The reactivity of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is governed by several key structural features:

  • The iodine atom at position 3 is an excellent leaving group, making it susceptible to oxidative addition with transition metal catalysts, which is crucial for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions.

  • The pyrrole NH group can participate in acid-base reactions and can be functionalized through N-alkylation or N-acylation, providing additional sites for structural diversification.

  • The ethyl ester function at position 5 can undergo typical carboxylic ester transformations, including hydrolysis, transesterification, reduction, and amidation.

  • The pyridine nitrogen provides a basic site that can coordinate with Lewis acids, participate in alkylation reactions, or serve as a hydrogen bond acceptor in molecular recognition processes.

These structural characteristics collectively contribute to the compound's versatility as a chemical building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Synthetic Methodologies

Common Synthetic Routes

The synthesis of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate typically involves multi-step organic reactions. Several synthetic approaches have been documented in the scientific literature, with the most common methods outlined below:

Iodination of Pyrrolo[2,3-c]pyridine Precursors

A widely employed method involves the selective iodination of a pyrrolo[2,3-c]pyridine core structure followed by esterification of the carboxylic acid group. This approach typically follows a sequence of:

  • Preparation of the pyrrolo[2,3-c]pyridine scaffold through established heterocyclic synthesis methods

  • Regioselective iodination at the C-3 position using iodinating agents such as N-iodosuccinimide (NIS)

  • Esterification of the carboxylic acid function at the C-5 position using ethanol under acid catalysis

The iodination step is particularly critical and requires careful control of reaction conditions to ensure selectivity for the C-3 position while minimizing side reactions. Typically, this transformation is carried out in acetone at room temperature, which provides good regioselectivity.

Functionalization of 3-Iodo-6-azaindole

Another approach starts with 3-iodo-1H-pyrrolo[2,3-c]pyridine (3-iodo-6-azaindole) and introduces the ethyl carboxylate group at the 5-position through directed metalation or cross-coupling strategies . This method involves:

  • Starting with commercially available or synthesized 3-iodo-6-azaindole

  • Protection of the pyrrole nitrogen if necessary

  • Introduction of the carboxylate functionality at the 5-position

  • Deprotection if a protecting group was used

This approach may be advantageous when the 3-iodo-6-azaindole starting material is readily available or when regioselective functionalization of the 5-position is challenging through other routes.

Reaction Conditions and Optimization

The synthesis of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate requires careful optimization of reaction conditions to achieve high yields and purity. Key considerations include:

ParameterOptimal ConditionsImpact on Synthesis
Iodination AgentN-Iodosuccinimide (NIS)Provides good regioselectivity for C-3 position
Solvent for IodinationAcetone or THFInfluences solubility and reaction rate
TemperatureRoom temperature (20-25°C)Higher temperatures may lead to side reactions
Esterification CatalystH₂SO₄ or p-toluenesulfonic acidCatalyzes the esterification reaction
Reaction Time4-24 hours (depending on step)Extended times may lead to decomposition
Purification MethodRecrystallization or column chromatographyCritical for obtaining high purity product

The sensitivity of iodine-containing compounds to light and certain reaction conditions necessitates careful handling, often under inert atmosphere (N₂) and with anhydrous solvents to maximize yields and product purity.

Analytical Validation and Characterization

The structural confirmation and purity assessment of synthesized Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate typically employ multiple complementary analytical techniques:

  • ¹H and ¹³C NMR spectroscopy for verifying hydrogen and carbon environments and confirming substitution patterns

  • 2D NMR techniques (COSY, HSQC) for resolving complex signal patterns in the fused heterocyclic system

  • High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular weight and formula

  • X-ray crystallography for definitive structural elucidation, particularly for resolving stereochemistry and bond angles in related pyrrolo-pyridine derivatives

  • Elemental analysis to confirm the elemental composition and purity of the final compound

These analytical methods provide complementary data that collectively confirm the structure, purity, and identity of the synthesized compound, which is essential for its subsequent application in chemical research or medicinal chemistry studies.

Chemical Reactivity and Transformations

Functional Group Reactivity

Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate contains several reactive functional groups that enable diverse chemical transformations. Understanding the reactivity of each functional site is crucial for utilizing this compound effectively in organic synthesis:

Functionalization of the Pyridine Ring

Potential methods for pyridine ring functionalization include:

  • Directed ortho-metalation using strong bases like LDA or LiTMP

  • C-H activation using transition metal catalysts

  • SEAr reactions under specific conditions that favor reactivity at the pyridine ring

These transformations expand the potential for structural diversification beyond the more readily accessible iodine position and ester group.

Applications in Scientific Research

Synthetic Building Block Applications

Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate serves as a valuable building block for the synthesis of more complex molecules with applications in various fields of chemistry and biology. Its utility as a synthetic intermediate stems from its well-defined reactivity profile and the presence of multiple sites for structural modification.

The compound is particularly valuable in:

  • Constructing compound libraries for medicinal chemistry and drug discovery programs

  • Synthesizing molecular probes for biological studies

  • Preparing materials with specific electronic or optical properties

  • Developing heterocyclic compounds with unique structural features

The versatility of this building block allows for the systematic exploration of structure-activity relationships in various applications, particularly in the context of developing bioactive compounds.

Structure-Activity Relationship Studies

To understand the potential applications and optimize the properties of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate and its derivatives, structure-activity relationship (SAR) studies are essential. These studies explore how structural modifications affect various properties and activities.

Comparison with Related Compounds

Comparing Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate with structurally related compounds provides insights into the effects of structural variations:

CompoundStructural DifferencePotential Impact on Properties/Activity
Methyl 1H-pyrrolo[2,3-C]pyridine-5-carboxylateMethyl ester instead of ethyl; no iodineDifferent hydrophobicity; lack of functionalization site at C-3
3-Iodo-1H-pyrrolo[2,3-C]pyridineLacks ester groupDifferent electronic properties; altered solubility profile
Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylateDifferent ring fusion patternAltered electronic distribution; different binding interactions
Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylateEster at different positionModified electronic properties; different spatial arrangement

These structural variations can significantly impact chemical reactivity, physical properties, and potential biological activities. Understanding these relationships is crucial for rational design and optimization of derivatives for specific applications.

Functional Group Effects

Studies on pyrrolo-pyridine compounds have revealed how various functional group modifications can influence their properties and activities:

  • Substitution at the C-3 position (replacing iodine):

    • Aryl groups can enhance π-stacking interactions with target proteins

    • Heteroaryl groups can introduce additional hydrogen bonding capabilities

    • Alkyl groups can modify hydrophobicity and steric properties

  • Modifications of the ester group:

    • Conversion to amides can enhance stability and hydrogen bonding

    • Reduction to alcohols can provide hydrogen bond donors

    • Hydrolysis to carboxylic acids can introduce negative charge at physiological pH

  • N-functionalization:

    • Alkylation can prevent hydrogen bond donation and modify solubility

    • Acylation can affect electronic properties and introduce additional binding interactions

These structure-activity relationships provide valuable guidance for the design and development of optimized derivatives for specific applications in medicinal chemistry or materials science.

Hazard StatementDescriptionSource
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

The compound is generally classified with the GHS pictogram GHS07, indicating relatively mild health hazards, and carries the signal word "Warning" . This classification suggests moderate hazard potential that requires standard laboratory safety precautions during handling and use.

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